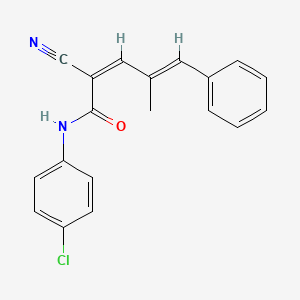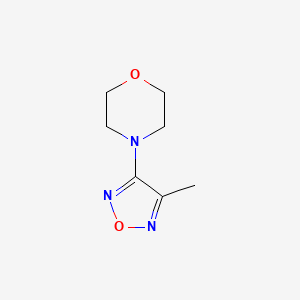![molecular formula C20H16N2O4 B5234133 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMBF, and it belongs to a class of compounds called benzoxazoles. DMBF has been studied for its potential use in the fields of medicine, agriculture, and environmental science. In
作用機序
The mechanism of action of DMBF is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMBF has been shown to inhibit the activity of proteins that promote cell growth and division, leading to the death of cancer cells. In neurodegenerative diseases, DMBF has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to the death of brain cells.
Biochemical and Physiological Effects:
DMBF has been shown to have various biochemical and physiological effects in the body. In cancer cells, DMBF has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, DMBF has been shown to reduce inflammation in the brain and improve cognitive function. In agriculture, DMBF has been shown to inhibit fungal growth by disrupting the cell wall of fungi.
実験室実験の利点と制限
One advantage of using DMBF in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of science. However, one limitation of using DMBF in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMBF. In medicine, further studies are needed to determine the optimal dosage and delivery method for DMBF in treating cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the effectiveness of DMBF as a natural fungicide and its potential impact on the environment. In environmental science, further studies are needed to determine the effectiveness of DMBF in removing heavy metals from contaminated soil and water. Overall, DMBF has great potential for use in various fields of science, and further research is needed to fully understand its properties and applications.
合成法
The synthesis method of DMBF involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of DMBF, which is then purified and isolated using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
科学的研究の応用
DMBF has been studied for its potential applications in various fields of science. In medicine, DMBF has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DMBF has been shown to have anti-fungal properties and can be used as a natural fungicide. In environmental science, DMBF has been studied for its potential use in removing heavy metals from contaminated soil and water.
特性
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-11-8-15-18(9-12(11)2)26-20(22-15)14-10-13(5-6-16(14)23)21-19(24)17-4-3-7-25-17/h3-10,23H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVTDNXKQHNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)

![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)